An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of N-ethyl-4-iodobenzene-1-sulfonamide
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of N-ethyl-4-iodobenzene-1-sulfonamide
Abstract
This comprehensive technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-ethyl-4-iodobenzene-1-sulfonamide. In the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally analogous compounds and established principles of NMR spectroscopy. This document outlines the expected chemical shifts and coupling constants, provides a detailed experimental protocol for the synthesis and spectral acquisition, and includes visualizations to illustrate the molecular structure and key NMR correlations. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a thorough understanding of the NMR characteristics of this and related sulfonamide compounds.
Introduction: The Role of NMR in Sulfonamide Characterization
Sulfonamides are a critical class of compounds in medicinal chemistry, renowned for their diverse pharmacological activities.[1] The precise structural elucidation of novel sulfonamide derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structures.[2]
By providing detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) nucleus within a molecule, NMR spectroscopy allows for the confirmation of the desired molecular framework, the identification of impurities, and the study of dynamic processes.[2] This guide will delve into the predicted NMR spectral features of N-ethyl-4-iodobenzene-1-sulfonamide, offering a valuable reference for its synthesis and characterization.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted ¹H and ¹³C NMR spectra of N-ethyl-4-iodobenzene-1-sulfonamide are based on the analysis of structurally related compounds, including 4-iodotoluene, N-ethyl-p-toluenesulfonamide, and other arylsulfonamides. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H-5 (CH₃) | 1.15 - 1.25 | Triplet | ~7.2 | The methyl protons of the ethyl group are coupled to the two methylene protons, resulting in a triplet. |
| H-4 (CH₂) | 3.10 - 3.20 | Quartet | ~7.2 | The methylene protons are coupled to the three methyl protons, leading to a quartet. The adjacent electron-withdrawing sulfonamide group causes a downfield shift. |
| H-1 (NH) | 4.90 - 5.10 | Triplet (broad) | ~5.5 | The sulfonamide proton is expected to be a broad triplet due to coupling with the adjacent methylene protons and quadrupolar broadening from the nitrogen atom. Its chemical shift can be highly dependent on solvent and concentration. |
| H-2, H-2' | 7.60 - 7.70 | Doublet | ~8.5 | These aromatic protons are ortho to the electron-withdrawing sulfonamide group and are therefore deshielded, appearing downfield. They are coupled to the adjacent H-3 and H-3' protons. |
| H-3, H-3' | 7.85 - 7.95 | Doublet | ~8.5 | These aromatic protons are ortho to the iodine atom. The deshielding effect of iodine and the electron-withdrawing nature of the sulfonamide group contribute to their downfield chemical shift. They are coupled to the adjacent H-2 and H-2' protons. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will display six distinct signals corresponding to the unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C-5 (CH₃) | 14.5 - 15.5 | The methyl carbon of the ethyl group appears in the typical upfield region for sp³ hybridized carbons. |
| C-4 (CH₂) | 38.0 - 39.0 | The methylene carbon is shifted downfield due to the direct attachment to the electronegative nitrogen atom of the sulfonamide group. |
| C-1' (C-I) | 99.0 - 101.0 | The carbon atom directly bonded to the iodine shows a significant upfield shift due to the "heavy atom effect". |
| C-3, C-3' | 128.5 - 129.5 | These aromatic carbons are ortho to the iodine atom. |
| C-2, C-2' | 138.5 - 139.5 | These aromatic carbons are ortho to the sulfonamide group. |
| C-1 (C-S) | 141.0 - 142.0 | The ipso-carbon attached to the sulfonyl group is expected to be the most downfield of the aromatic signals due to the strong electron-withdrawing effect of the SO₂ group. |
Experimental Protocols
This section provides a detailed methodology for the synthesis of N-ethyl-4-iodobenzene-1-sulfonamide and the acquisition of its NMR spectra.
Synthesis of N-ethyl-4-iodobenzene-1-sulfonamide
This synthesis is a standard procedure for the preparation of N-alkylsulfonamides from the corresponding sulfonyl chloride and amine.
Reaction Scheme:
Synthesis of N-ethyl-4-iodobenzene-1-sulfonamide
Materials:
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4-Iodobenzenesulfonyl chloride (1.0 eq)
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Ethylamine (2.0 eq, typically as a solution in THF or water)
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Triethylamine (1.5 eq)
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Hexanes
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Ethyl acetate
Procedure:
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To a stirred solution of 4-iodobenzenesulfonyl chloride in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add triethylamine.
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Slowly add the ethylamine solution to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent or by recrystallization to afford N-ethyl-4-iodobenzene-1-sulfonamide as a solid.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
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Accurately weigh 5-10 mg of purified N-ethyl-4-iodobenzene-1-sulfonamide for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.
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Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
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Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
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¹H NMR Acquisition:
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Pulse sequence: Standard single-pulse experiment.
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Spectral width: 12-16 ppm.
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Acquisition time: 2-4 seconds.
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Relaxation delay: 1-5 seconds.
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Number of scans: 8-16.
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-
¹³C NMR Acquisition:
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Pulse sequence: Proton-decoupled single-pulse experiment.
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Spectral width: 200-240 ppm.
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Acquisition time: 1-2 seconds.
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Relaxation delay: 2-5 seconds.
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Number of scans: 1024 or more, depending on sample concentration.
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Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase the spectrum and apply baseline correction.
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Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
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Integrate the signals in the ¹H NMR spectrum.
Structural Visualization and NMR Correlations
The following diagrams illustrate the molecular structure of N-ethyl-4-iodobenzene-1-sulfonamide and the expected correlations in 2D NMR experiments, which are invaluable for unambiguous signal assignment.
Molecular Structure of N-ethyl-4-iodobenzene-1-sulfonamide
Workflow for Synthesis and NMR Analysis
Conclusion
This technical guide provides a comprehensive predicted ¹H and ¹³C NMR spectral analysis of N-ethyl-4-iodobenzene-1-sulfonamide, along with a detailed experimental protocol for its synthesis and NMR data acquisition. The predicted chemical shifts and coupling constants, derived from the analysis of analogous structures, serve as a robust reference for the characterization of this compound. The provided methodologies and visualizations are intended to support researchers in the accurate structural elucidation and quality control of N-ethyl-4-iodobenzene-1-sulfonamide and related sulfonamide derivatives, thereby facilitating advancements in medicinal chemistry and drug development.
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